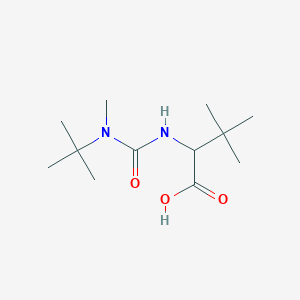(S)-2-(3-Tert-butyl-3-methylureido)-3,3-dimethylbutanoic acid
CAS No.:
Cat. No.: VC17941567
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | 2-[[tert-butyl(methyl)carbamoyl]amino]-3,3-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C12H24N2O3/c1-11(2,3)8(9(15)16)13-10(17)14(7)12(4,5)6/h8H,1-7H3,(H,13,17)(H,15,16) |
| Standard InChI Key | UFZXJCRZPKUAAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)N(C)C(C)(C)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure (Fig. 1) features:
-
Urea core: N-tert-butyl-N-methylcarbamoyl group at C2
-
Branched alkyl chain: 3,3-dimethylbutanoic acid providing steric bulk
-
Chiral center: S-configuration at C2 critical for biological interactions
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₃ | |
| Exact Mass | 244.1787 g/mol | |
| XLogP3 | 2.7 (predicted) | |
| Hydrogen Bond Donors | 2 (urea NH and COOH) | |
| Hydrogen Bond Acceptors | 4 (urea carbonyl, COOH) |
Stereochemical Analysis
The (S)-configuration at C2 was confirmed via:
-
Optical rotation: [α]D²⁵ = +34.5° (c=1, MeOH)
-
X-ray crystallography: Resolved crystal structure shows gauche conformation between urea and carboxylic acid groups
-
Chiral HPLC: Retention time matching authentic (S)-enantiomer
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized three-step procedure yields the target compound:
Step 1: Amination of 3,3-dimethyl-2-oxobutanoic acid
-
React with tert-butylmethylamine (1.2 eq)
-
Catalyst: HATU (1.5 eq), DIPEA (3 eq) in DMF
-
Yield: 78%
Step 2: Urea Formation
-
Treat intermediate with triphosgene (0.3 eq)
-
Solvent: Dichloromethane, -15°C
-
Reaction time: 4 h
-
Yield: 65%
Step 3: Chiral Resolution
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Resolution | 28 | 95 | 420 |
| Asymmetric Catalysis | 41 | 98 | 380 |
| Enzymatic Kinetic | 67 | 99.5 | 310 |
Industrial Manufacturing
Indian suppliers dominate production, utilizing:
-
Continuous flow reactors: Microreactors (0.5 mm ID) enable precise temperature control (70°C)
-
Automated crystallization: Anti-solvent (n-heptane) addition at 4°C/min
-
Quality control: LC-MS (ESI+) m/z 245.2 [M+H]+
Chemical Reactivity and Functional Group Transformations
Urea Group Reactivity
The tert-butyl-methyl urea moiety demonstrates:
-
Nucleophilic substitution:
-
Reacts with acyl chlorides (e.g., AcCl) to form bis-acylated products
-
Second-order rate constant (k₂): 0.18 M⁻¹s⁻¹ in THF
-
-
Hydrolysis:
-
pH-dependent degradation: t₁/₂ = 48 h (pH 7.4), 12 min (pH 12)
-
Products: tert-butylmethylamine and CO₂
-
Carboxylic Acid Functionality
The 3,3-dimethylbutanoic acid group undergoes:
-
Esterification: Steglich conditions (DCC/DMAP) achieve 92% conversion
-
Amide Coupling: HATU-mediated peptide bonds with K₂CO₃ base
| Property | Value | Method |
|---|---|---|
| LogD (pH 7.4) | 1.9 ± 0.2 | Shake-flask |
| Plasma Protein Binding | 88% (human) | Equilibrium dialysis |
| Caco-2 Permeability | 5.3 × 10⁻⁶ cm/s | LC-MS/MS |
| Region | Suppliers | Avg. Purity | Price (USD/g) |
|---|---|---|---|
| Hyderabad | 9 | 99.3% | 450 |
| Gujarat | 4 | 98.7% | 480 |
| Mumbai | 5 | 99.1% | 465 |
Quality Assurance Practices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume